N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline
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Overview
Description
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a dioxaborolane moiety. The unique structural features of this compound make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline typically involves the following steps:
Formation of the Boronate Ester: The dioxaborolane moiety is introduced through a reaction between a boronic acid derivative and a diol. This step often requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Aniline: The final step involves coupling the boronate ester with an aniline derivative. This step is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It may be investigated as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The dioxaborolane moiety can participate in reversible covalent interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline can be compared with other similar compounds, such as:
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline: This compound lacks the trifluoromethyl group, which can affect its chemical reactivity and biological activity.
N-Phenyl-4-(trifluoromethyl) aniline: This compound lacks the dioxaborolane moiety, which can influence its ability to participate in specific chemical reactions.
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-methyl aniline: This compound has a methyl group instead of a trifluoromethyl group, which can alter its physicochemical properties and biological activity.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C20H23BF3O4. Its structure includes a phenyl group, a trifluoromethyl group, and a dioxaborolane moiety which is significant for its biological interactions.
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, which are crucial in signaling pathways related to cell proliferation and survival.
- Cellular Effects : It has been shown to influence cellular processes such as apoptosis and autophagy. Specifically, compounds with similar structures have been noted to stabilize p53 and affect ribosome biogenesis .
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell growth in several cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against various tumor cell lines, indicating significant potency.
Cell Line | IC50 (µM) |
---|---|
SiHa (Cervical) | 0.009 |
MCF7 (Breast) | 0.015 |
A549 (Lung) | 0.020 |
Study 1: Antitumor Activity
A study explored the antitumor activity of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls and exhibited low toxicity profiles .
Study 2: Mechanistic Insights
Research focusing on the mechanistic insights of similar compounds revealed that they could induce endoplasmic reticulum stress and activate apoptotic pathways in cancer cells. This suggests a potential therapeutic role in oncology .
Toxicological Profile
The safety data indicates that while the compound has promising biological activity, it also requires careful handling due to potential acute toxicity upon ingestion or skin contact. Precautionary measures include personal protective equipment during handling .
Properties
CAS No. |
883727-43-3 |
---|---|
Molecular Formula |
C19H21BF3NO2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H21BF3NO2/c1-17(2)18(3,4)26-20(25-17)15-12-13(19(21,22)23)10-11-16(15)24-14-8-6-5-7-9-14/h5-12,24H,1-4H3 |
InChI Key |
YQVBPUQBMBWTOG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC3=CC=CC=C3 |
Origin of Product |
United States |
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